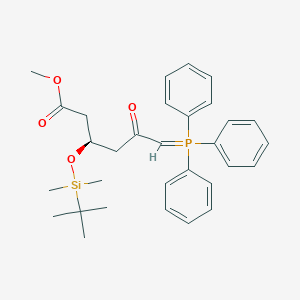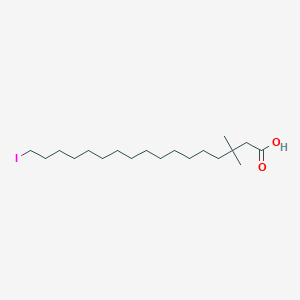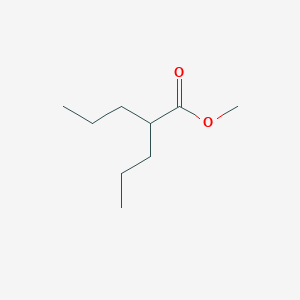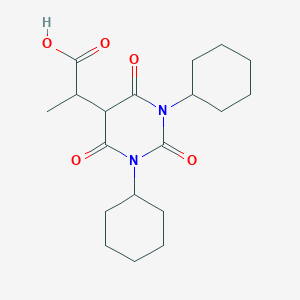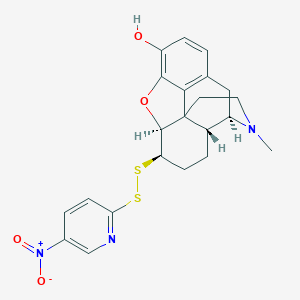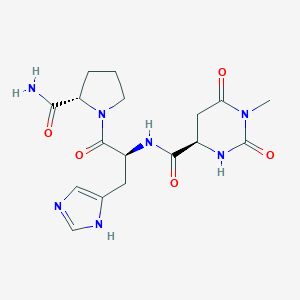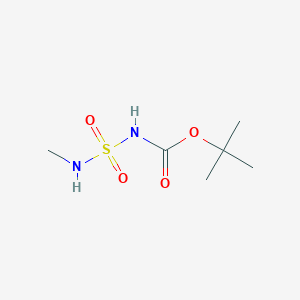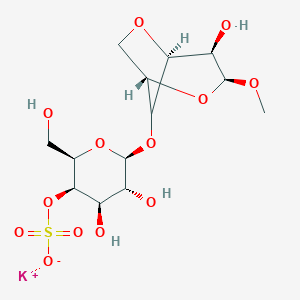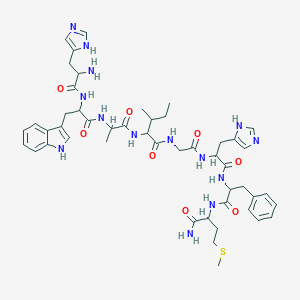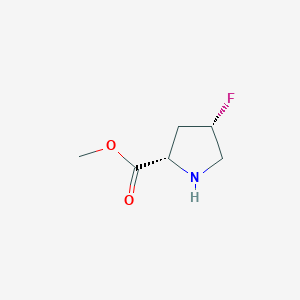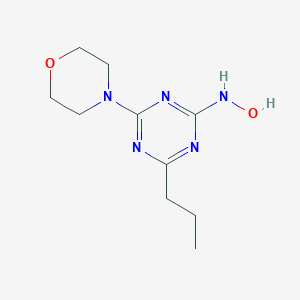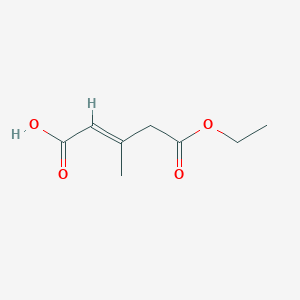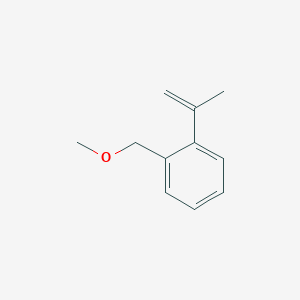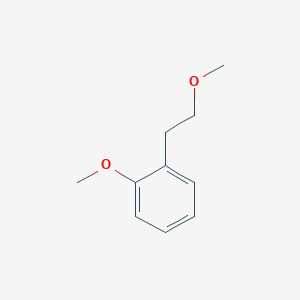
1-Methoxy-2-(2-methoxyethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxy-2-(2-methoxyethyl)benzene, also known as veratrole acetate or 1,2-dimethoxy-4-(2-methoxyethyl)benzene, is an organic compound with the molecular formula C11H16O3. It is a colorless liquid with a sweet, floral odor and is used in the fragrance industry. However, it also has potential scientific research applications due to its unique properties.
Wirkmechanismus
The mechanism of action of 1-Methoxy-2-(2-methoxyethyl)benzene involves its ability to bind to the estrogen receptor and block the effects of estrogen. This leads to the inhibition of cell growth and division, which is beneficial in the treatment of breast cancer.
Biochemische Und Physiologische Effekte
Studies have shown that 1-Methoxy-2-(2-methoxyethyl)benzene exhibits anti-estrogenic activity and can inhibit the growth of breast cancer cells. It has also been found to have antioxidant properties, which may be beneficial in the prevention of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-Methoxy-2-(2-methoxyethyl)benzene in lab experiments is its ability to bind to the estrogen receptor and exhibit anti-estrogenic activity. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
1-Methoxy-2-(2-methoxyethyl)benzene has potential for future research in the development of new drugs for the treatment of breast cancer. Further studies are needed to fully understand its mechanism of action and potential toxicity, as well as its potential applications in other areas of scientific research.
Synthesemethoden
The synthesis of 1-Methoxy-2-(2-methoxyethyl)benzene can be achieved through the reaction of 1-Methoxy-2-(2-methoxyethyl)benzene with acetic anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is then purified through distillation or recrystallization.
Wissenschaftliche Forschungsanwendungen
1-Methoxy-2-(2-methoxyethyl)benzene has potential applications in scientific research due to its ability to act as a ligand for certain receptors. It has been found to bind to the estrogen receptor and exhibit anti-estrogenic activity, making it a potential candidate for the development of new drugs for the treatment of breast cancer.
Eigenschaften
CAS-Nummer |
174460-88-9 |
|---|---|
Produktname |
1-Methoxy-2-(2-methoxyethyl)benzene |
Molekularformel |
C10H14O2 |
Molekulargewicht |
166.22 g/mol |
IUPAC-Name |
1-methoxy-2-(2-methoxyethyl)benzene |
InChI |
InChI=1S/C10H14O2/c1-11-8-7-9-5-3-4-6-10(9)12-2/h3-6H,7-8H2,1-2H3 |
InChI-Schlüssel |
OALKQCCEAUPXPN-UHFFFAOYSA-N |
SMILES |
COCCC1=CC=CC=C1OC |
Kanonische SMILES |
COCCC1=CC=CC=C1OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



